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Compound Name: 5-Fluoro-4-hydroxyquinazoline

CAS No.: 436-72-6

Cat. No.: B1417613

Get Quote

Introduction: The Quinazoline Scaffold and 5-
Fluoro-4-hydroxyquinazoline
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of

numerous compounds with a wide array of biological activities, including anticancer, anti-

inflammatory, and antiviral properties.[1] This structural motif is found in both natural alkaloids

and clinically approved drugs.[1] 4-Hydroxyquinazoline derivatives, in particular, have garnered

significant interest as potent inhibitors of key cellular signaling molecules. Recent studies have

highlighted their potential as Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs

that exploits tumor-specific defects in DNA repair, offering a promising therapeutic strategy for

certain cancers.[2][3]

5-Fluoro-4-hydroxyquinazoline (CAS: 436-72-6, Molecular Formula: C₈H₅FN₂O, MW:

164.14) is a specific analogue within this class.[4][5] While detailed in vivo data for this exact

molecule is emerging, its structural similarity to other researched 4-hydroxyquinazoline
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compounds suggests it may function as a potent enzyme inhibitor, making it a compound of

high interest for preclinical evaluation.[2][3]

These application notes provide a comprehensive guide for researchers designing in vivo

experiments to evaluate the efficacy, toxicity, and pharmacological properties of 5-Fluoro-4-
hydroxyquinazoline, drawing from established protocols and recent studies on similar

derivatives.

Pre-Experimental Characterization & Formulation
Successful in vivo studies depend critically on the physicochemical properties of the test

compound and the quality of its formulation. Before initiating animal studies, it is imperative to

characterize the solubility and stability of 5-Fluoro-4-hydroxyquinazoline.

2.1. Solubility and Vehicle Selection Most quinazoline derivatives exhibit poor aqueous

solubility, necessitating a suspension or co-solvent system for in vivo administration. A common

and effective approach is the use of a carboxymethyl cellulose (CMC) suspension.

Recommended Starting Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in

sterile, deionized water.

Rationale: Na-CMC is a widely used, biocompatible, and non-toxic suspending agent that

improves the uniformity of the compound in the vehicle, ensuring consistent dosing.

2.2. Protocol: Preparation of Dosing Formulation (0.5% Na-CMC Suspension)

This protocol is adapted from standard laboratory procedures for preparing suspensions for

animal dosing.[6]

Prepare the Vehicle: Weigh the required amount of Na-CMC (e.g., 0.5 g for 100 mL). While

continuously stirring a vortex of sterile deionized water with a magnetic stirrer, slowly add the

Na-CMC powder to prevent clumping.

Dissolution: Continue stirring until the Na-CMC is fully dissolved. This may take several

hours. The resulting solution should be clear and viscous.
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Compound Addition: Accurately weigh the required amount of 5-Fluoro-4-
hydroxyquinazoline. To ensure a homogenous suspension, gently grind the compound to a

fine powder using a mortar and pestle if the particle size is large.[6]

Suspension: Slowly add the powdered compound to the stirring Na-CMC solution.

Homogenization: Continue stirring for at least 30-60 minutes before dosing. The suspension

should be stirred continuously throughout the dosing procedure to maintain homogeneity.

Stability: Assess the physical stability of the formulation by observing for any precipitation or

crystallization over the expected duration of use.[6] Ideally, formulations should be prepared

fresh daily.

In Vivo Experimental Design: A Framework
A well-designed in vivo study is ethical, reproducible, and yields unambiguous results. The

framework below outlines the key decision points for evaluating 5-Fluoro-4-
hydroxyquinazoline, using an anti-tumor efficacy study as a primary example.

3.1. Objective Definition and Animal Model Selection

Primary Objective: To evaluate the anti-tumor efficacy of 5-Fluoro-4-hydroxyquinazoline in

a relevant cancer model.

Secondary Objectives: To assess the compound's safety and tolerability (Maximum Tolerated

Dose), and to collect samples for pharmacokinetic (PK) analysis.

Recommended Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

are the standard for creating xenograft models of human cancer.[7][8] Mice are the most

prevalent model due to their genetic similarity to humans, rapid reproductive cycle, and well-

established handling protocols.[8][9][10] For a proof-of-concept study, a human colorectal

carcinoma cell line like HCT-15, which has been used to evaluate other 4-

hydroxyquinazoline derivatives, is a suitable choice.[2][3]

3.2. Dosing Regimen and Administration Route
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Route of Administration: Intraperitoneal (IP) injection is a common route for initial preclinical

studies as it bypasses first-pass metabolism and ensures systemic exposure. Oral gavage

(PO) should be considered for later-stage studies to assess oral bioavailability.[6]

Dose Range Finding: Before a full efficacy study, a dose-range-finding or preliminary toxicity

study is essential to determine the Maximum Tolerated Dose (MTD).[11] Based on in vivo

studies of structurally similar PARP inhibitors, a starting dose range for an efficacy study

could be 10, 25, and 50 mg/kg, administered once daily.[2][3]

3.3. Experimental Groups and Controls

A typical study design would include the following groups (n=8-10 mice per group):

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Vehicle Control: This group is critical to ensure that the vehicle itself has no effect on tumor

growth or animal health.

Positive Control: If a standard-of-care drug exists for the chosen cancer model (e.g.,

Olaparib for a BRCA-mutant model), including it can provide a benchmark for efficacy.

Detailed In Vivo Protocols
4.1. Protocol: Acute Toxicity Assessment

Objective: To determine the acute toxicity profile and estimate the MTD of a single high dose of

5-Fluoro-4-hydroxyquinazoline.
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Animals: Use a small cohort of healthy, non-tumor-bearing mice (e.g., C57BL/6, n=3-5 per

group).

Dosing: Administer a single IP injection. Based on published data for a similar compound, a

high dose of 800 mg/kg can be used as a starting point, along with a lower dose and a

vehicle control.[2]

Monitoring (14 Days):

Record body weight immediately before dosing and daily thereafter.

Observe animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity,

breathing, fur texture).

Note any mortality immediately.

Endpoint: At day 14, euthanize all surviving animals. Perform gross necropsy and collect

major organs (heart, liver, spleen, lungs, kidneys) for histopathological analysis to identify

any signs of organ toxicity.[2]

4.2. Protocol: Anti-Tumor Efficacy in a Xenograft Model

Objective: To assess the ability of 5-Fluoro-4-hydroxyquinazoline to inhibit tumor growth in

vivo.

Diagram: In Vivo Xenograft Efficacy Workflow

🔒 FULL PROTOCOL TRUNCATED
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Caption: Workflow for a typical in vivo xenograft efficacy study.

Cell Culture: Culture HCT-15 cells under standard conditions. Harvest cells during the

logarithmic growth phase and resuspend in a sterile, serum-free medium/Matrigel mixture.

Implantation: Subcutaneously inject approximately 5 x 10⁶ cells into the right flank of each

nude mouse.

Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume 2-3

times per week using digital calipers. Tumor volume can be calculated using the formula:

(Length x Width²)/2.

Randomization: When the average tumor volume reaches 100-150 mm³, randomize the

animals into the treatment groups defined in Section 3.3. Ensure the average tumor volume

is similar across all groups.

Treatment: Begin daily IP administration of the vehicle or 5-Fluoro-4-hydroxyquinazoline
according to the group assignments.

In-life Monitoring:

Measure tumor volume and body weight 2-3 times per week.

Monitor animal health daily. Any animal showing >20% body weight loss or other signs of

distress should be euthanized.

Study Endpoint: The study is typically terminated when tumors in the vehicle control group

reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21 days).

Terminal Sample Collection: At the endpoint, euthanize all animals.

Collect blood via cardiac puncture for PK analysis.

Excise the tumor and record its final weight. A portion can be flash-frozen for biomarker

analysis (e.g., PAR levels, γH2AX) and another fixed in formalin for histology.
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Data Analysis and Interpretation
Efficacy: The primary endpoint is Tumor Growth Inhibition (TGI). This is calculated for each

treatment group relative to the vehicle control. Plot mean tumor volume ± SEM over time for

each group. Statistical significance can be determined using a one-way or two-way ANOVA

with post-hoc tests.

Toxicity: Plot the mean body weight ± SEM over time for each group. A significant, dose-

dependent decrease in body weight is an indicator of toxicity. Report all clinical observations

and mortality.

Pharmacokinetics (PK): Analyze plasma concentrations of 5-Fluoro-4-hydroxyquinazoline
over time to determine key parameters like Cmax, Tmax, and AUC.

Pharmacodynamics (PD): If applicable, quantify target engagement in tumor tissue (e.g.,

reduction in PAR levels for a PARP inhibitor) and correlate it with efficacy.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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